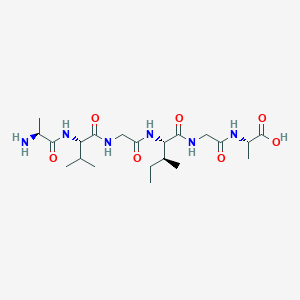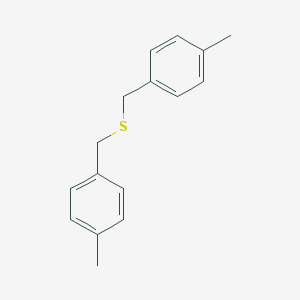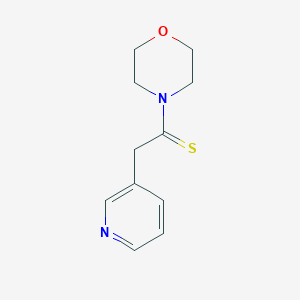![molecular formula C17H17N3 B188848 4-[(4-Butylphenyl)diazenyl]benzonitrile CAS No. 59741-48-9](/img/structure/B188848.png)
4-[(4-Butylphenyl)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Butylphenyl)diazenyl]benzonitrile, also known as BB-94, is a synthetic compound that belongs to the family of diazenylbenzonitriles. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
4-[(4-Butylphenyl)diazenyl]benzonitrile inhibits the activity of MMPs by binding to the catalytic site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent proteases that require a conserved sequence motif (HEXXHXXGXXH) for catalytic activity. 4-[(4-Butylphenyl)diazenyl]benzonitrile binds to the zinc ion in the catalytic site of MMPs and blocks the access of substrates to the active site. This results in the inhibition of MMP activity and the prevention of ECM degradation.
Biochemical and Physiological Effects:
4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. 4-[(4-Butylphenyl)diazenyl]benzonitrile has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to promote wound healing and tissue regeneration by modulating the activity of MMPs and other proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-Butylphenyl)diazenyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. 4-[(4-Butylphenyl)diazenyl]benzonitrile is also relatively stable and can be easily synthesized and purified. However, 4-[(4-Butylphenyl)diazenyl]benzonitrile has some limitations as a research tool. It is a non-specific inhibitor of MMPs and can also inhibit the activity of other zinc-dependent proteases. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-Butylphenyl)diazenyl]benzonitrile and its potential therapeutic applications. One direction is the development of more selective MMP inhibitors that target specific MMP isoforms and have fewer off-target effects. Another direction is the investigation of the role of MMPs in other diseases, such as neurological disorders and cardiovascular diseases. Finally, the development of new delivery systems for MMP inhibitors, such as nanoparticles and liposomes, could improve their efficacy and reduce their toxicity.
Métodos De Síntesis
4-[(4-Butylphenyl)diazenyl]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 4-butylphenyldiazonium chloride in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The reaction yields a red-orange crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Aplicaciones Científicas De Investigación
4-[(4-Butylphenyl)diazenyl]benzonitrile has been widely used in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 4-[(4-Butylphenyl)diazenyl]benzonitrile has been used to study the role of MMPs in cancer metastasis, angiogenesis, inflammation, and tissue remodeling. It has also been used to develop new therapeutic strategies for cancer and other diseases.
Propiedades
Número CAS |
59741-48-9 |
|---|---|
Nombre del producto |
4-[(4-Butylphenyl)diazenyl]benzonitrile |
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
4-[(4-butylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-14-5-9-16(10-6-14)19-20-17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 |
Clave InChI |
XZTJVKGTZOQOKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
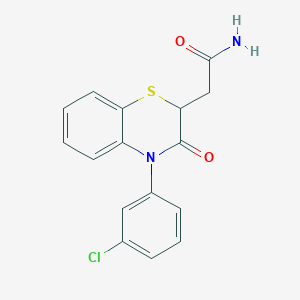

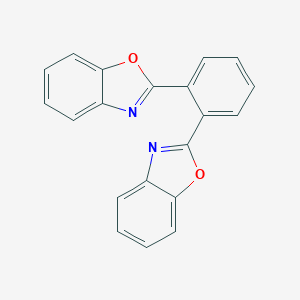
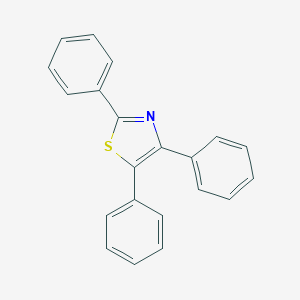
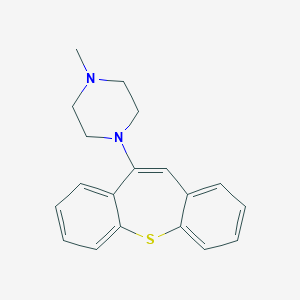
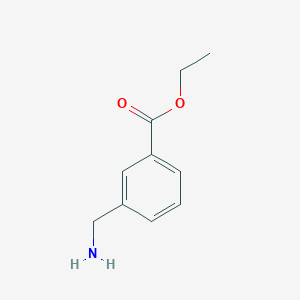

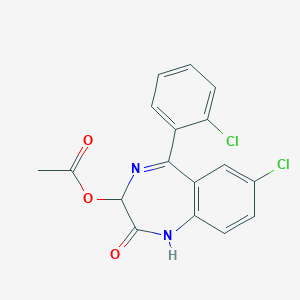

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
